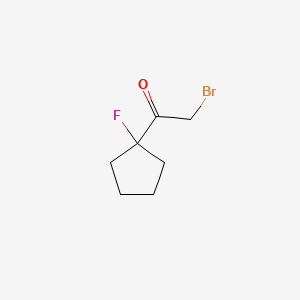

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is an organic compound with the molecular formula C7H10BrFO. It is a brominated and fluorinated ketone, which makes it an interesting subject for various chemical reactions and applications. The presence of both bromine and fluorine atoms in its structure imparts unique reactivity and properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one typically involves the bromination of 1-(1-fluorocyclopentyl)ethan-1-one. This can be achieved using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid or acetone.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups depending on the nucleophile used.

Reduction: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanol.

Oxidation: Formation of 2-bromo-1-(1-fluorocyclopentyl)ethanoic acid or other oxidized derivatives.

Aplicaciones Científicas De Investigación

There is no direct information about the applications of "2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one" within the provided search results. However, the search results do provide information on similar compounds, which may suggest potential applications through extrapolation.

Relevant information from similar compounds:

- Ethanone, 2-bromo-1-(4-chlorophenyl) This compound can be analyzed using reverse phase HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . It can also be used for isolation impurities in preparative separation and is suitable for pharmacokinetics .

- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone This compound is a reagent used in the design of haptens for the screening of highly sensitive .

- 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one The IUPAC name for this compound is 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone .

Potential applications (extrapolated from similar compounds):

Given the structural similarities, "this compound" may have applications in:

- Pharmaceutical research: As an intermediate in the synthesis of pharmaceutical compounds.

- Chemical research: As a reagent in various chemical reactions.

- Analytical chemistry: For separation and analysis using HPLC or similar techniques.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine and fluorine atoms. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The fluorine atom can influence the electronic properties and reactivity of the compound, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(2-fluorophenyl)ethan-1-one

- 2-Bromo-1-(3-fluorophenyl)ethan-1-one

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one

Uniqueness

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is unique due to the presence of a fluorocyclopentyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs

Actividad Biológica

2-Bromo-1-(1-fluorocyclopentyl)ethan-1-one is a chemical compound that has garnered interest in the field of medicinal chemistry and pharmacology. Despite limited direct research on its biological activity, its structural analogs and related compounds suggest potential applications in antimicrobial and other therapeutic areas. This article reviews the available data concerning its biological properties, including possible mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C7H8BrF O

- Molecular Weight : 215.04 g/mol

- IUPAC Name : this compound

- SMILES Notation : BrC(C(=O)C1CCCC1F)C

Biological Activity Overview

While specific studies on this compound are sparse, related compounds have shown various biological activities:

Antimicrobial Activity

Research into structurally similar compounds indicates that halogenated ethyl ketones can exhibit antimicrobial properties. For instance:

- 2-Bromoacetophenone has been documented for its antibacterial effects against Gram-positive bacteria, suggesting that the bromine atom may enhance membrane permeability, leading to increased efficacy against microbial cells.

Anticancer Potential

Compounds with similar structural frameworks have demonstrated anticancer activities:

- Fluorinated cyclopentyl ketones have shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines .

The proposed mechanisms of action for related compounds include:

- Inhibition of Enzymatic Activity : Many halogenated compounds act as enzyme inhibitors, interfering with metabolic pathways essential for microbial survival or cancer cell growth.

- Membrane Disruption : The lipophilicity imparted by bromine and fluorine substituents can disrupt cellular membranes, leading to cell death.

Case Studies and Comparative Analysis

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 2-Bromoacetophenone | Antibacterial | |

| 2-Fluoro-1-(cyclopentyl)ethanone | Anticancer (breast cancer cells) | |

| 2-Bromo-1-(4-fluorophenyl)ethanone | Antimicrobial |

Case Study: Antimicrobial Effects of Halogenated Ketones

A study conducted on various halogenated ketones revealed that the presence of bromine significantly enhanced antimicrobial activity compared to non-halogenated counterparts. The study emphasized the role of halogen atoms in increasing lipophilicity and membrane penetration, which is critical for effective antimicrobial action .

Propiedades

Fórmula molecular |

C7H10BrFO |

|---|---|

Peso molecular |

209.06 g/mol |

Nombre IUPAC |

2-bromo-1-(1-fluorocyclopentyl)ethanone |

InChI |

InChI=1S/C7H10BrFO/c8-5-6(10)7(9)3-1-2-4-7/h1-5H2 |

Clave InChI |

LKJZEYLWKMIBSF-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C(=O)CBr)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.